molecular formula C16H22N4O3S B4663732 N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B4663732
M. Wt: 350.4 g/mol
InChI Key: DQZBSHJFTBNIRY-UHFFFAOYSA-N
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Description

N~1~-(4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a pyrazole ring, sulfonamide group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-5-20-12(2)14(10-17-20)11-19(4)24(22,23)16-8-6-15(7-9-16)18-13(3)21/h6-10H,5,11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBSHJFTBNIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-{[[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO]SULFONYL}PHENYL)ACETAMIDE

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